An In-depth Technical Guide to 2,5-Diethoxyterephthalohydrazide: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2,5-Diethoxyterephthalohydrazide: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 2,5-diethoxyterephthalohydrazide, a key building block in the burgeoning field of materials science. Designed for researchers, chemists, and professionals in materials and drug development, this document synthesizes core chemical principles with practical, field-proven insights into its synthesis, characterization, and primary applications.
Introduction: A Versatile Linker in Modern Chemistry
2,5-Diethoxyterephthalohydrazide, systematically named 2,5-diethoxybenzene-1,4-dicarbohydrazide, is an aromatic organic compound distinguished by a central benzene ring functionalized with two ethoxy groups and two hydrazide moieties in a para arrangement.[1] This specific substitution pattern imparts a unique combination of rigidity from the aromatic core and reactive functionality from the hydrazide groups.
While the broader class of hydrazide-containing compounds has been explored for various biological activities, the primary and most significant application of 2,5-diethoxyterephthalohydrazide to date lies in the field of materials science, specifically as a molecular linker for the synthesis of Covalent Organic Frameworks (COFs).[1][2][3][4] Its structure allows for the formation of highly stable, porous, and crystalline two-dimensional and three-dimensional polymeric networks. The ethoxy groups offer a degree of chemical tunability, influencing the properties of the resulting frameworks, such as porosity and affinity for guest molecules.[1]
This guide will delve into the essential technical details of this compound, from its molecular structure and properties to a detailed examination of its synthesis and characterization, providing a foundational understanding for its application in advanced material design.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2,5-diethoxyterephthalohydrazide is paramount for its successful application in synthesis and material fabrication. Key identifying information and properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 2,5-diethoxybenzene-1,4-dicarbohydrazide | [1][5] |
| CAS Number | 1136292-71-1 | [1] |
| Molecular Formula | C₁₂H₁₈N₄O₄ | [1][5] |
| Molecular Weight | 282.30 g/mol | [5] |
| Appearance | White to off-white solid/powder | [6][7] |
| Purity | Typically >97% | [6][7] |
| Storage Conditions | 2-8°C, under inert atmosphere, in a dark place |
Molecular Structure and Visualization
The molecular structure of 2,5-diethoxyterephthalohydrazide is central to its function as a linker in COF synthesis. The para-disposed hydrazide groups provide the points of connection for forming extended networks, while the ethoxy groups modulate the electronic properties and steric environment of the benzene ring.
Caption: Chemical structure of 2,5-Diethoxyterephthalohydrazide.
Synthesis and Characterization
The synthesis of 2,5-diethoxyterephthalohydrazide is a multi-step process that begins with the appropriate derivatization of a hydroquinone precursor. The most common and logical synthetic route proceeds via the formation of diethyl 2,5-diethoxyterephthalate, which is subsequently converted to the dihydrazide.
Synthetic Pathway
The overall synthetic pathway can be visualized as a two-step process:
-
Etherification and Esterification: Starting from a suitable hydroquinone derivative, the hydroxyl groups are etherified to ethoxy groups, and the carboxylic acid groups (or their derivatives) are esterified to form diethyl 2,5-diethoxyterephthalate.
-
Hydrazinolysis: The resulting diethyl ester is then reacted with hydrazine hydrate to yield the final product, 2,5-diethoxyterephthalohydrazide.
Caption: Synthetic workflow for 2,5-Diethoxyterephthalohydrazide.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2,5-diethoxyterephthalate
This protocol is adapted from established methods for the synthesis of dialkoxy terephthalate derivatives.
-
Aromatization of Diethyl Succinoylsuccinate: Diethyl 1,4-cyclohexanedione-2,5-dicarboxylate (diethyl succinoylsuccinate) is aromatized to yield diethyl 2,5-dihydroxyterephthalate.[8] This can be achieved by reacting it with bromine in cold sulfuric acid.[8]
-
Etherification: To a solution of diethyl 2,5-dihydroxyterephthalate in a suitable solvent such as acetone or DMF, add an excess of a base (e.g., potassium carbonate) and an ethylating agent (e.g., ethyl iodide).
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: After cooling, the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization to yield pure diethyl 2,5-diethoxyterephthalate.
Protocol 2: Synthesis of 2,5-Diethoxyterephthalohydrazide
This protocol follows the general procedure for the conversion of esters to hydrazides.
-
Reaction Setup: In a round-bottom flask, dissolve diethyl 2,5-diethoxyterephthalate in a suitable solvent, typically ethanol.
-
Addition of Hydrazine Hydrate: Add a significant excess of hydrazine hydrate to the solution. The amount can range from 10 to 20 equivalents.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 24 to 48 hours. The progress of the reaction is monitored by the precipitation of the product and can be checked by TLC.
-
Isolation and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the precipitated solid is collected by vacuum filtration. The solid is washed thoroughly with ethanol to remove any unreacted starting material and hydrazine. The product is then dried under vacuum to yield 2,5-diethoxyterephthalohydrazide as a white solid.
Characterization
Confirmation of the structure and purity of the synthesized 2,5-diethoxyterephthalohydrazide is crucial. The following are the expected characterization data based on its chemical structure.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy groups (a triplet for the methyl protons and a quartet for the methylene protons), a singlet for the aromatic protons, and broad singlets for the -NH and -NH₂ protons of the hydrazide groups.
-
¹³C NMR: The carbon NMR spectrum should display signals corresponding to the methyl and methylene carbons of the ethoxy groups, the aromatic carbons (with and without oxygen substitution), and the carbonyl carbon of the hydrazide groups.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching (from the hydrazide groups), C-H stretching (from the aromatic and aliphatic parts), a strong C=O stretching (amide I band), and C-O stretching (from the ether linkages).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 282.30 g/mol .
Applications in Covalent Organic Frameworks (COFs)
The primary application of 2,5-diethoxyterephthalohydrazide is as a building block for the synthesis of hydrazone-linked COFs.[1][2][4] The reaction of the two hydrazide groups with poly-aldehyde linkers leads to the formation of a stable and porous crystalline network.
A prominent example is the synthesis of COF-42 , which is formed by the condensation reaction of 2,5-diethoxyterephthalohydrazide with 1,3,5-triformylbenzene.[4] This material is noted for its high chemical stability due to the robust hydrazone linkages.[6]
Key applications of COFs derived from 2,5-diethoxyterephthalohydrazide include:
-
Photocatalysis: COF-42 has been widely used as a platform for photocatalytic hydrogen evolution.[1][6]
-
Gas Storage and Separation: The porous nature of these COFs, with high surface areas, makes them suitable for the capture and storage of gases like carbon dioxide.[6]
-
Sensors and Membranes: The ordered structure and tunable functionality of these materials make them promising candidates for the development of chemical sensors and filtration membranes.[6]
Biological Activity: An Area for Future Exploration
To date, the research on 2,5-diethoxyterephthalohydrazide has been predominantly focused on its role in materials science. While other terephthalic dihydrazide analogues have been investigated for potential biological activities, there is a lack of specific studies on the biological properties of the 2,5-diethoxy derivative. This presents an open avenue for future research, particularly for scientists in drug discovery and development who may be interested in exploring the pharmacological potential of this and related structures.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2,5-diethoxyterephthalohydrazide and its precursors, particularly hydrazine hydrate.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when handling hydrazine hydrate, which is a toxic and volatile compound.
-
Hydrazine Hydrate: This reagent is corrosive, toxic, and a suspected carcinogen. Avoid inhalation of vapors and direct contact with skin and eyes. It is recommended to use a closed handling system where possible.[2] In case of spills, they should be immediately diluted with large volumes of water.[2]
-
2,5-Diethoxyterephthalohydrazide: Based on available safety data, this compound is considered an irritant to the skin, eyes, and respiratory system, and may be harmful if swallowed.
Always consult the latest Safety Data Sheet (SDS) for detailed and up-to-date safety and handling information.
Conclusion
2,5-Diethoxyterephthalohydrazide is a valuable and versatile organic compound with a well-established role as a key building block in the synthesis of Covalent Organic Frameworks. Its rigid aromatic core, coupled with the reactive hydrazide functionalities and tunable ethoxy groups, allows for the creation of highly ordered, porous materials with significant potential in photocatalysis, gas storage, and other advanced applications. While its biological activities remain largely unexplored, the synthetic protocols and characterization data presented in this guide provide a solid foundation for researchers and scientists to utilize this compound in their ongoing and future work in both materials science and potentially in the field of medicinal chemistry.
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